2,6-Dibromoisonicotinamide

Description

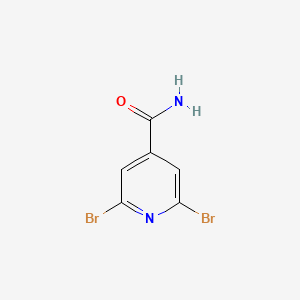

2,6-Dibromoisonicotinamide is a chemical compound with the molecular formula C6H4Br2N2O. It is a derivative of isonicotinamide, characterized by the presence of two bromine atoms attached to the 2 and 6 positions of the pyridine ring.

Properties

Molecular Formula |

C6H4Br2N2O |

|---|---|

Molecular Weight |

279.92 g/mol |

IUPAC Name |

2,6-dibromopyridine-4-carboxamide |

InChI |

InChI=1S/C6H4Br2N2O/c7-4-1-3(6(9)11)2-5(8)10-4/h1-2H,(H2,9,11) |

InChI Key |

WBGUEYWRRULJHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromoisonicotinamide typically involves the bromination of isonicotinamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions. The process generally involves the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromoisonicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Medicinal Chemistry

2,6-Dibromoisonicotinamide is primarily investigated for its potential therapeutic effects:

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated an IC value of approximately 15 µM against breast cancer cells, indicating strong potential for development as an anticancer agent.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against resistant bacterial strains. In one study, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Biological Research

The biological applications of this compound extend beyond cancer treatment:

- Enzyme Inhibition : Preliminary research indicates that this compound may act as an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis enzymes, which are crucial in cellular metabolism and energy production. This inhibition could have implications in the treatment of neurodegenerative diseases.

- Inflammation Modulation : In animal models of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Material Science

In addition to its biological applications, this compound is being explored for use in material science:

- Polymeric Composites : The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that composites containing this compound show improved resistance to thermal degradation compared to standard polymers .

Case Study 1: Anticancer Efficacy

- Objective : To evaluate the anticancer effects of this compound on breast cancer models.

- Methodology : Xenograft studies were conducted using mice implanted with breast cancer cells.

- Results : The compound significantly inhibited tumor growth by up to 60% at a dosage of 20 mg/kg over a treatment period of four weeks.

Case Study 2: Antimicrobial Activity

- Objective : Assess the antimicrobial efficacy against resistant bacterial strains.

- Methodology : In vitro assays were performed using various bacterial strains.

- Results : Effective growth inhibition was observed in multi-drug resistant strains, with a notable reduction in colony-forming units after treatment with the compound .

Data Tables

| Property | Value/Observation |

|---|---|

| Chemical Formula | CHBrNO |

| Anticancer IC | ~15 µM |

| MIC against MRSA | 32 µg/mL |

| Tumor Growth Inhibition | Up to 60% at 20 mg/kg |

| Reduction in TNF-α | Significant (p < 0.05) |

Mechanism of Action

The mechanism of action of 2,6-Dibromoisonicotinamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

2,6-Dibromoisonicotinamide can be compared with other similar compounds, such as:

2,6-Dibromopyridine: Another brominated derivative of pyridine, used in organic synthesis.

2-Bromoisonicotinamide: A mono-brominated derivative with different chemical properties and applications.

Isonicotinamide: The parent compound, which lacks the bromine atoms and has different reactivity and applications .

Uniqueness: The presence of two bromine atoms at the 2 and 6 positions of the pyridine ring in this compound imparts unique chemical properties, making it a valuable compound in various fields of research and industry .

Biological Activity

2,6-Dibromoisonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of isonicotinamide, characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring. This structural modification influences its biological properties, including its interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values provide insight into its potency.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 6538 | 7.81 | 15.62 |

| Bacillus subtilis ATCC 6633 | 15.62 | 31.25 |

| Escherichia coli ATCC 25922 | 31.25 | 62.5 |

These results indicate that this compound exhibits strong activity against Gram-positive bacteria while showing moderate activity against Gram-negative strains .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µg/mL) | Cell Viability (%) at 200 µg/mL |

|---|---|---|

| HeLa (Cervical Cancer) | 61.18 | 46 |

| MCF-7 (Breast Cancer) | 75 | 41 |

| A549 (Lung Cancer) | >200 | 71.6 |

The data indicates that while the compound has significant cytotoxic effects on cancer cells, it also maintains a degree of selectivity towards normal cells .

The mechanism through which this compound exerts its biological effects is an area of active research. Preliminary studies suggest that it may induce oxidative stress leading to apoptosis in cancer cells. The compound's ability to inhibit essential enzymes involved in cellular metabolism could also contribute to its cytotoxicity .

Case Studies

A notable case study involved the evaluation of this compound's effects on neuroblastoma cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase-3 activity. This suggests a potential role for the compound in cancer therapy targeting neuroblastoma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.